Cas no 2060031-73-2 (3-ethynyl-1,1-dimethylcyclohexane)

3-Ethynyl-1,1-dimethylcyclohexane is a specialized cyclohexane derivative featuring an ethynyl group at the 3-position and two methyl groups at the 1-position. This compound is of interest in synthetic organic chemistry due to its rigid cyclohexane backbone and reactive alkyne functionality, which serves as a versatile building block for further modifications. The geminal dimethyl substitution enhances steric stability, while the ethynyl group enables participation in click chemistry, cycloadditions, and cross-coupling reactions. Its structural properties make it suitable for applications in pharmaceutical intermediates, material science, and ligand design. The compound is typically handled under inert conditions due to the reactivity of the alkyne moiety.
3-ethynyl-1,1-dimethylcyclohexane structure
2060031-73-2 structure
Product Name:3-ethynyl-1,1-dimethylcyclohexane
CAS No:2060031-73-2
MF:C10H16
MW:136.234043121338
MDL:MFCD30478043
CID:5173520
PubChem ID:137702141
Update Time:2025-06-07

3-ethynyl-1,1-dimethylcyclohexane Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane, 3-ethynyl-1,1-dimethyl-
    • 3-ethynyl-1,1-dimethylcyclohexane
    • MDL: MFCD30478043
    • Inchi: 1S/C10H16/c1-4-9-6-5-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3
    • InChI Key: UHYAGWCHTOTKJS-UHFFFAOYSA-N
    • SMILES: C1(C)(C)CCCC(C#C)C1

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3-ethynyl-1,1-dimethylcyclohexane Related Literature

Additional information on 3-ethynyl-1,1-dimethylcyclohexane

Introduction to 3-ethynyl-1,1-dimethylcyclohexane (CAS No. 2060031-73-2)

3-ethynyl-1,1-dimethylcyclohexane (CAS No. 2060031-73-2) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. This compound is characterized by its cyclohexane ring with a terminal alkyne group and two methyl substituents at the 1,1 positions. The combination of these functional groups imparts distinct chemical properties that make it a valuable building block in the development of advanced materials and pharmaceutical intermediates.

The structure of 3-ethynyl-1,1-dimethylcyclohexane is particularly noteworthy. The cyclohexane ring provides a stable and rigid framework, while the terminal alkyne group offers a versatile handle for further chemical modifications. The presence of the two methyl groups at the 1,1 positions adds steric bulk, which can influence the compound's reactivity and stability. This combination of features makes 3-ethynyl-1,1-dimethylcyclohexane an attractive candidate for use in click chemistry reactions, polymer synthesis, and the development of novel pharmaceuticals.

In the realm of materials science, 3-ethynyl-1,1-dimethylcyclohexane has been explored for its potential in the synthesis of functional polymers and copolymers. The alkyne group can undergo efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a cornerstone of click chemistry. This reaction allows for the facile incorporation of 3-ethynyl-1,1-dimethylcyclohexane into polymer chains, enabling the creation of materials with tailored properties such as enhanced mechanical strength, thermal stability, and biocompatibility. Recent studies have demonstrated the use of this compound in the development of stimuli-responsive hydrogels and self-healing materials, which have applications in tissue engineering and drug delivery systems.

In the pharmaceutical industry, 3-ethynyl-1,1-dimethylcyclohexane has shown promise as a key intermediate in the synthesis of bioactive molecules. The cyclohexane ring and alkyne functionality provide a platform for the introduction of various substituents that can modulate biological activity. For example, researchers have utilized this compound to synthesize analogs of natural products with potential therapeutic applications. One notable study published in the *Journal of Medicinal Chemistry* reported the use of 3-ethynyl-1,1-dimethylcyclohexane in the synthesis of a series of compounds with potent anti-inflammatory properties. These compounds were found to exhibit selective inhibition of specific enzymes involved in inflammatory pathways, making them potential candidates for further drug development.

The synthesis of 3-ethynyl-1,1-dimethylcyclohexane has been optimized through various methodologies to ensure high yields and purity. One common approach involves the reaction of 1-bromo-3-methylcyclohexane with trimethylsilylacetylene followed by deprotection to yield the desired alkyne product. Advances in catalytic methods have also led to more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the alkyne functionality directly onto the cyclohexane ring with high selectivity and yield.

The stability and reactivity of 3-ethynyl-1,1-dimethylcyclohexane are important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but can undergo rapid reactions under appropriate catalytic conditions. Its reactivity can be fine-tuned by adjusting reaction parameters such as temperature, solvent choice, and catalyst selection. This flexibility makes it an ideal candidate for use in complex synthetic sequences where precise control over reactivity is crucial.

In conclusion, 3-ethynyl-1,1-dimethylcyclohexane (CAS No. 2060031-73-2) is a versatile organic compound with a wide range of potential applications in materials science and pharmaceuticals. Its unique chemical structure provides a robust platform for further chemical modifications and functionalization. Ongoing research continues to explore new avenues for its use in developing advanced materials and bioactive molecules, highlighting its significance in modern chemistry.

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